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Compound of Interest

5-Methyl-1h-indazole-3-carboxylic

Compound Name: ]
acid

Cat. No.: B073275

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methyl-1H-indazole-3-
carboxylic acid, a key heterocyclic building block in medicinal chemistry. It details its
physicochemical properties, provides an experimental protocol for its synthesis, and discusses
its role as an intermediate in the development of therapeutic agents, particularly kinase
inhibitors and 5-HT3 receptor antagonists.

Core Physicochemical Data

Quantitative data for 5-Methyl-1H-indazole-3-carboxylic acid is summarized below, providing
a clear reference for its key properties.
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Property Value Reference
Molecular Weight 176.17 g/mol

Molecular Formula CoHsN20:2

CAS Number 1201-24-7

Melting Point 285-290 °C

Appearance Solid

QRTAIBBOZNHRMI-

InChl Ke
Y UHFFFAOYSA-N

Synthesis of 5-Methyl-1H-indazole-3-carboxylic acid

A common and effective method for the synthesis of 5-Methyl-1H-indazole-3-carboxylic acid
involves the nitrosation of 5-methyl-indole to form the corresponding 3-carboxaldehyde,
followed by oxidation. This approach provides a direct route to the desired indazole scaffold.[1]

Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 5-Methyl-1H-indazole-3-carboxaldehyde

This protocol is adapted from a general procedure for the nitrosation of indoles.[1]

e Preparation of Nitrosating Agent: In a round-bottom flask, dissolve sodium nitrite (NaNO3, 8
equivalents) in a mixture of deionized water and dimethylformamide (DMF). Cool the solution
to 0°C in an ice bath.

 Acidification: Slowly add hydrochloric acid (HCI, 2.7 equivalents) to the cooled sodium nitrite
solution while maintaining the temperature at 0°C.

 Indole Addition: In a separate flask, dissolve 5-methyl-indole (1 equivalent) in DMF.

e Reaction: Slowly add the 5-methyl-indole solution to the nitrosating mixture at 0°C over a

period of 2 hours.
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Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room
temperature for 12 hours. The reaction progress can be monitored by Thin Layer
Chromatography (TLC).

Work-up: Extract the reaction mixture with ethyl acetate. Wash the combined organic layers
with water and then with brine.

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate
under reduced pressure. The crude product can be purified by column chromatography on
silica gel.

Step 2: Oxidation to 5-Methyl-1H-indazole-3-carboxylic acid

This is a general protocol for the Pinnick oxidation of aldehydes to carboxylic acids.

Dissolution: Dissolve the 5-Methyl-1H-indazole-3-carboxaldehyde (1 equivalent) from Step 1
in a mixture of tert-butanol and water.

Reagent Preparation: In a separate flask, prepare a solution of sodium chlorite (NaClOz, 1.5
equivalents) and a phosphate buffer (e.g., sodium dihydrogen phosphate, 1.5 equivalents) in
water.

Oxidation: Slowly add the sodium chlorite solution to the aldehyde solution at room
temperature.

Reaction Monitoring: Stir the reaction mixture at room temperature until the starting material
is consumed, as monitored by TLC.

Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

Extraction: Acidify the mixture to a pH of 3-4 with 1N HCI, which should precipitate the
carboxylic acid. If not, extract the product with ethyl acetate.

Isolation: Filter the precipitated solid, wash with cold water, and dry under vacuum to yield 5-
Methyl-1H-indazole-3-carboxylic acid. If extraction was performed, wash the combined
organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield
the final product.
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General Synthesis Workflow for 5-Methyl-1H-indazole-3-carboxylic acid
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Caption: Synthetic workflow for 5-Methyl-1H-indazole-3-carboxylic acid.

Biological Significance and Applications
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5-Methyl-1H-indazole-3-carboxylic acid serves as a crucial intermediate in the synthesis of
various pharmacologically active compounds. The indazole scaffold is recognized as a
"privileged"” structure in medicinal chemistry due to its ability to interact with a wide range of
biological targets.[2]

Role as a Kinase Inhibitor Intermediate

The indazole core is a key feature in several FDA-approved kinase inhibitors used in oncology.
[2] 5-Methyl-1H-indazole-3-carboxylic acid is a valuable building block for the development
of novel kinase inhibitors for cancer treatment.[3] The structural similarity of the indazole ring to
purine bases allows it to effectively interact with the active sites of kinases.

5-HT3 Receptor Antagonism

Derivatives of indazole-3-carboxylic acid are well-known for their potent 5-HT3 receptor
antagonist activity.[4][5] The drug Granisetron, an amide derivative of 1-methyl-1H-indazole-3-
carboxylic acid, is a selective 5-HT3 antagonist used to prevent nausea and vomiting induced
by chemotherapy and radiation therapy.[5] The mechanism involves the blockage of serotonin
(5-HT) from binding to the 5-HT3 receptors located on vagal afferent nerves and in the
chemoreceptor trigger zone of the brain.[6][7]
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Mechanism of 5-HT3 Receptor Antagonism
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Caption: Signaling pathway of 5-HT3 receptor antagonism.
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In summary, 5-Methyl-1H-indazole-3-carboxylic acid is a molecule of significant interest to
the scientific and drug development community. Its versatile synthesis and the proven
therapeutic relevance of its derivatives underscore its importance as a foundational element in
the design of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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